molecular formula C10H11ClN6O2 B10968358 N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

N-(5-carbamoyl-1-methyl-1H-pyrazol-4-yl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10968358
M. Wt: 282.69 g/mol
InChI Key: AZESUGUNZFWGGO-UHFFFAOYSA-N
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Description

4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that features two pyrazole rings Pyrazoles are five-membered rings containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated pyrazole is reacted with an amine to form the amide linkage. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Similar in structure but with a bromine atom instead of chlorine.

    1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxamide: Similar in structure but with an ethyl group instead of a methyl group.

Uniqueness

4-{[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C10H11ClN6O2

Molecular Weight

282.69 g/mol

IUPAC Name

4-[(4-chloro-2-methylpyrazole-3-carbonyl)amino]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H11ClN6O2/c1-16-7(5(11)3-13-16)10(19)15-6-4-14-17(2)8(6)9(12)18/h3-4H,1-2H3,(H2,12,18)(H,15,19)

InChI Key

AZESUGUNZFWGGO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=C(C=NN2C)Cl)C(=O)N

Origin of Product

United States

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